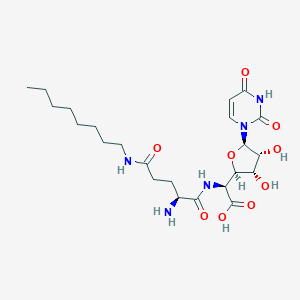
N-(2-(Diethylamino)ethyl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-diethylaminoethyl)-4-iodobenzamide: , commonly referred to as I-BZA, is a compound that has garnered significant attention in the field of nuclear medicine. It is primarily known for its application in melanoma imaging and therapy due to its ability to be labeled with radioactive iodine . This compound is particularly valuable for its high affinity for melanin, making it an effective agent for targeting melanoma cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide involves the radioiodination of the compound via nucleophilic substitution. This process typically uses copper chloride as a catalyst to enhance the radiochemical yield and reduce reaction time . The reaction conditions, such as pH, substrate concentration, reaction time, and temperature, are meticulously controlled to achieve high purity and yield .
Industrial Production Methods: While specific industrial production methods for N-(2-diethylaminoethyl)-4-iodobenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .
Common Reagents and Conditions:
Reagents: Copper chloride, radioactive iodine isotopes (e.g., I-123, I-125)
Conditions: Controlled pH, specific substrate concentrations, optimized reaction times, and temperatures
Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .
Applications De Recherche Scientifique
Chemistry: N-(2-diethylaminoethyl)-4-iodobenzamide is used as a precursor in the synthesis of radiopharmaceuticals. Its ability to be labeled with radioactive iodine makes it a valuable compound for various chemical studies .
Biology and Medicine: In the field of biology and medicine, N-(2-diethylaminoethyl)-4-iodobenzamide is primarily used for melanoma imaging and therapy. Its high affinity for melanin allows for targeted imaging of melanoma cells, aiding in the early detection and treatment of this aggressive cancer .
Mécanisme D'action
N-(2-diethylaminoethyl)-4-iodobenzamide exerts its effects by targeting melanin-rich cells. The compound accumulates in the cytoplasm of melanocytes and melanoma cells, where it binds to intracytoplasmic melanin pigments . This selective accumulation allows for effective imaging and therapy of melanoma cells. The stability of the amide bond in N-(2-diethylaminoethyl)-4-iodobenzamide ensures that the compound remains intact during its interaction with target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-isopropyl-iodoamphetamine
- m-iodobenzylguanidine
- o-iodohipuric acid
- Spiperone
- Ketanserine
Comparison: N-(2-diethylaminoethyl)-4-iodobenzamide stands out due to its high affinity for melanin, making it particularly effective for melanoma imaging and therapy. While other compounds like N-isopropyl-iodoamphetamine and m-iodobenzylguanidine are also used in nuclear medicine, they target different receptors and pathways . The unique ability of N-(2-diethylaminoethyl)-4-iodobenzamide to selectively accumulate in melanin-rich cells highlights its specificity and effectiveness in melanoma treatment .
Propriétés
Numéro CAS |
106790-96-9 |
|---|---|
Formule moléculaire |
C13H19IN2O |
Poids moléculaire |
346.21 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Clé InChI |
HRVWCNMOEFNEON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Autres numéros CAS |
106790-96-9 |
Synonymes |
(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)





![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)


